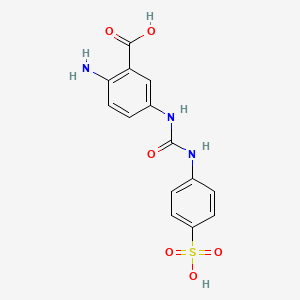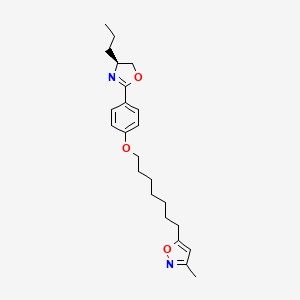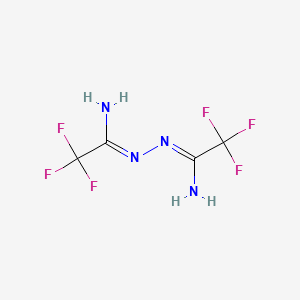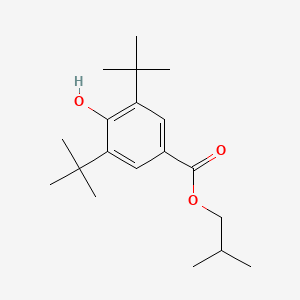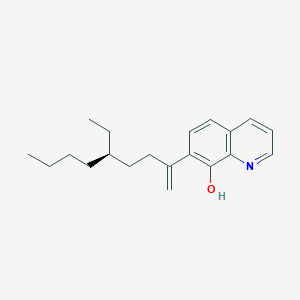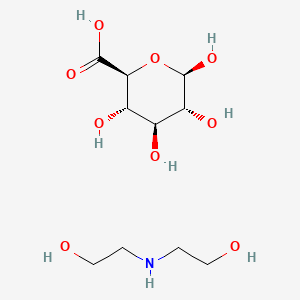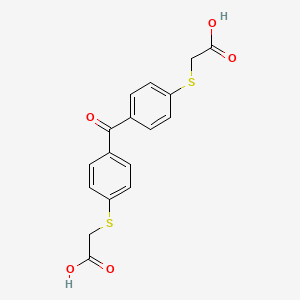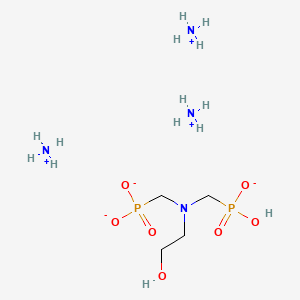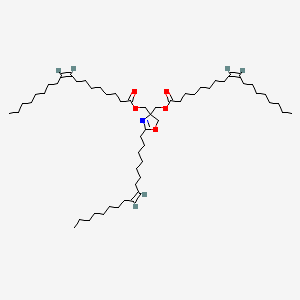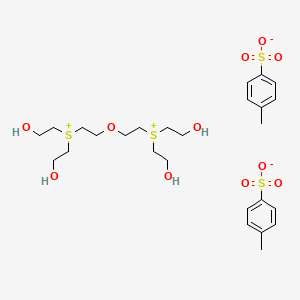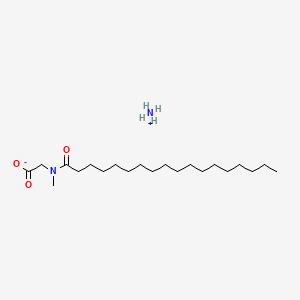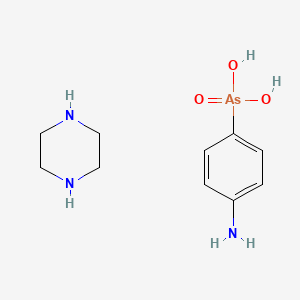
Einecs 303-952-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), typically involves the reaction of (4-aminophenyl)arsonic acid with piperazine in a 1:1 molar ratio. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The reaction can be carried out in an aqueous or organic solvent, depending on the specific requirements of the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsonic acid derivatives, while substitution reactions can produce a range of amino-substituted compounds.
Applications De Recherche Scientifique
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other arsonic acid derivatives.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The arsonic acid group may also interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-aminophenyl)arsonic acid: The parent compound without the piperazine component.
Piperazine derivatives: Compounds containing the piperazine moiety with different substituents.
Uniqueness
The uniqueness of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), lies in its combined structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
94232-26-5 |
|---|---|
Formule moléculaire |
C10H18AsN3O3 |
Poids moléculaire |
303.19 g/mol |
Nom IUPAC |
(4-aminophenyl)arsonic acid;piperazine |
InChI |
InChI=1S/C6H8AsNO3.C4H10N2/c8-6-3-1-5(2-4-6)7(9,10)11;1-2-6-4-3-5-1/h1-4H,8H2,(H2,9,10,11);5-6H,1-4H2 |
Clé InChI |
FQLWWSHGROPSAD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C1=CC(=CC=C1N)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


